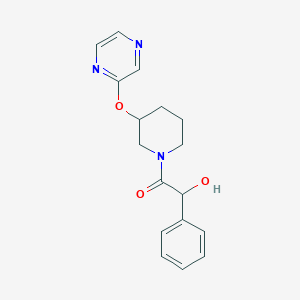

2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-hydroxy-2-phenyl-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c21-16(13-5-2-1-3-6-13)17(22)20-10-4-7-14(12-20)23-15-11-18-8-9-19-15/h1-3,5-6,8-9,11,14,16,21H,4,7,10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPUKYTUTYCUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(C2=CC=CC=C2)O)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Attachment of the Pyrazine Ring: The pyrazine ring is introduced via cyclization reactions, often involving acyl (bromo)acetylenes and propargylamine.

Hydroxyphenyl Group Addition: The hydroxyphenyl group is typically added through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or pyrazine derivatives.

Scientific Research Applications

2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: Kinases and microbial enzymes.

Pathways Involved: Inhibition of kinase activity, leading to reduced cell proliferation and antimicrobial effects.

Comparison with Similar Compounds

Comparative Physicochemical and Pharmacological Data

Notes:

- Piperidine ring puckering (addressed via Cremer-Pople coordinates in ) may influence conformational stability and target binding .

Biological Activity

2-Hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound notable for its unique structure, which includes a piperidine ring, a pyrazine ring, and a hydroxyphenyl group. This combination imparts distinct biological activities that have garnered attention in medicinal chemistry and pharmacology.

Molecular Formula

- Molecular Formula : C17H19N3O3

- IUPAC Name : 2-hydroxy-2-phenyl-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone

Structural Features

The compound's structural diversity allows it to engage in various chemical interactions, making it a valuable candidate for drug development.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions involving 1,2-diamine derivatives.

- Attachment of the Pyrazine Ring : Often through acylation reactions.

- Addition of the Hydroxyphenyl Group : Via electrophilic aromatic substitution.

Pharmacological Potential

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies suggest effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro.

- Antitumor Effects : Preliminary data suggest that it may inhibit tumor cell proliferation, particularly in human colon carcinoma cells.

The biological activity is believed to stem from its ability to modulate specific molecular targets within cells, including:

- Kinase Inhibition : Inhibitory effects on certain kinases have been observed, which are crucial in cancer cell signaling pathways.

Case Studies and Research Findings

Several studies have explored the compound's effects:

Similar Compounds

The biological activity of this compound can be compared to other compounds with similar structural motifs:

| Compound | Structure | Notable Activity |

|---|---|---|

| Pyrrolopyrazine Derivatives | Contains pyrazine ring | Anticancer properties |

| Indole Derivatives | Exhibits diverse biological activities | Antiviral and anticancer |

Uniqueness

Unlike many similar compounds, this compound's unique combination of functional groups enhances its potential for targeted therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-2-phenyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. A multi-step approach includes:

- Step 1 : Functionalization of the pyrazine ring via hydroxylation under mild acidic conditions (pH 5–6) to introduce the pyrazin-2-yloxy group.

- Step 2 : Piperidine ring activation using carbonyl diimidazole (CDI) or thionyl chloride to generate a reactive intermediate.

- Step 3 : Coupling with 2-hydroxy-2-phenylethanone via a nucleophilic acyl substitution, requiring anhydrous conditions and temperatures of 50–60°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and optimize stoichiometry to minimize byproducts like unreacted piperidine derivatives .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the presence of the pyrazine ring (δ 8.3–8.5 ppm), piperidine protons (δ 3.5–4.0 ppm), and the hydroxyl proton (δ 5.2 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ at m/z 355.15).

- X-ray Crystallography : Single-crystal diffraction using SHELXL (SHELX-2018) for absolute configuration determination. Pre-refinement with WinGX ensures data integrity .

- Purity Check : HPLC (C18 column, acetonitrile/water 70:30, retention time ~6.2 min) with >95% purity threshold.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer : Discrepancies in electron density maps or thermal parameters often arise from disorder or twinning. Mitigation strategies include:

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to improve signal-to-noise ratios.

- Software Tools : SHELXL’s TWIN and BASF commands for twinned crystals. For disorder, apply PART and SUMP restraints.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and OLEX2 for real-space refinement .

- Example : A recent study resolved piperidine ring disorder by splitting the model into two conformers (occupancy ratio 60:40) .

Q. What experimental designs are effective for studying the compound’s enzyme inhibition potential?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., FLT3) or proteases (e.g., SARS-CoV-2 Mpro) based on structural analogs (e.g., CHMFL-FLT3-122, a piperidine-based kinase inhibitor) .

- Assay Setup :

- Fluorescence-Based Assays : Measure IC₅₀ using a substrate like Z-LYTE™ (Invitrogen) for proteases.

- Surface Plasmon Resonance (SPR) : Determine binding kinetics (kₐ, kd) with immobilized enzyme.

- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and validate via dose-response curves (n ≥ 3 replicates) .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

- Methodological Answer :

- Scaffold Modification : Systematically vary substituents (e.g., pyrazine → pyridine, piperidine → pyrrolidine) using parallel synthesis.

- Key Parameters :

- Hydrophobicity : LogP measurements (shake-flask method) to correlate with membrane permeability.

- Steric Effects : Molecular docking (AutoDock Vina) to predict binding pocket compatibility.

- Biological Testing : Screen analogs against in vitro models (e.g., leukemia cell lines for FLT3-ITD mutants) and compare EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.